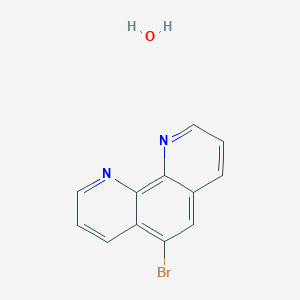

5-溴-1,10-菲咯啉一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,10-phenanthroline Monohydrate: is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.

科学研究应用

Chemistry:

Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.

Material Science: Incorporated into polymers and other materials to improve their properties.

Biology:

DNA Intercalation: Its planar structure allows it to intercalate into DNA, making it useful in studying DNA-protein interactions.

Antimicrobial Activity: Exhibits activity against various bacterial strains, making it a potential candidate for antimicrobial agents.

Medicine:

Drug Development: Investigated for its potential in developing new therapeutic agents due to its ability to form stable complexes with metal ions.

Industry:

Sensors: Used in the development of sensors for detecting metal ions and other analytes.

Photocatalysis: Employed in photocatalytic processes for environmental and energy applications.

作用机制

Target of Action

5-Bromo-1,10-phenanthroline Monohydrate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in bacterial resistance to antibiotics and bacterial chemotaxis respectively .

Mode of Action

The compound acts as a chelating ligand , binding to metal ions such as iron, palladium, and vanadium . This interaction can inhibit the activity of metalloproteases, enzymes that rely on metal ions for their function . When complexed with copper, it exhibits nuclease activity, which has been used to study DNA-protein interactions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting metalloproteases, it can impact the breakdown of proteins in the cell . Its nuclease activity, when complexed with copper, can influence DNA-protein interactions, affecting gene expression and cellular function .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability and efficacy .

Result of Action

The inhibition of metalloproteases can prevent the breakdown of certain proteins, potentially altering cellular processes . The compound’s nuclease activity can lead to changes in DNA-protein interactions, potentially affecting gene expression and cellular function .

Action Environment

The action of 5-Bromo-1,10-phenanthroline Monohydrate can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for its chelating activity . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy .

生化分析

Biochemical Properties

5-Bromo-1,10-phenanthroline Monohydrate has been found to interact with various biomolecules. It is known to chelate iron, zinc, and other divalent metals . This property allows it to act as a metalloprotease inhibitor, affecting the activity of enzymes that require these metals for their function .

Cellular Effects

The effects of 5-Bromo-1,10-phenanthroline Monohydrate on cells are largely due to its interactions with metal ions and enzymes. For instance, when complexed with copper, it exhibits nuclease activity, which has been utilized to study DNA-protein interactions . This suggests that it may influence gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Bromo-1,10-phenanthroline Monohydrate exerts its effects through binding interactions with biomolecules. As a metalloprotease inhibitor, it can inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

Given its ability to chelate divalent metals, it may interact with enzymes or cofactors in various metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,10-phenanthroline Monohydrate typically involves the bromination of 1,10-phenanthroline. A common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) and pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 5-Bromo-1,10-phenanthroline Monohydrate undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Coordination Reactions: It forms stable complexes with metal ions, which can be used in catalysis and material science.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents.

Coupling Reactions: Catalysts such as palladium or nickel complexes.

Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride.

Major Products Formed:

Substituted Phenanthrolines: Products with various functional groups replacing the bromine atom.

Metal Complexes: Coordination compounds with metals, exhibiting unique properties for catalysis and material applications.

相似化合物的比较

1,10-Phenanthroline: The parent compound, lacking the bromine substitution, is less reactive but still widely used in coordination chemistry.

3,8-Dibromo-1,10-phenanthroline: A more heavily brominated derivative with different reactivity and applications.

5,6-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine, affecting its chemical properties and applications.

Uniqueness: 5-Bromo-1,10-phenanthroline Monohydrate is unique due to its selective bromination at the 5-position, which enhances its reactivity and expands its range of applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

属性

IUPAC Name |

5-bromo-1,10-phenanthroline;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTKUSYSKOIISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2393918.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)

![1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393927.png)

![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)

![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)